Cas no 2228264-51-3 (3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine)

3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine
- 3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine
- 2228264-51-3
- EN300-1917178
-
- インチ: 1S/C9H12BrNO2S/c1-9(4-11-5-9)13-7-3-6(10)8(12-2)14-7/h3,11H,4-5H2,1-2H3
- InChIKey: VJZADUVXLJQQAI-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(OC)SC(=C1)OC1(C)CNC1
計算された属性
- せいみつぶんしりょう: 276.97721g/mol
- どういたいしつりょう: 276.97721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 58.7Ų
3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917178-2.5g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 2.5g |
$3080.0 | 2023-09-17 | ||
Enamine | EN300-1917178-5.0g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 5g |
$4557.0 | 2023-05-23 | ||
Enamine | EN300-1917178-10.0g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 10g |
$6758.0 | 2023-05-23 | ||
Enamine | EN300-1917178-1.0g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 1g |
$1572.0 | 2023-05-23 | ||
Enamine | EN300-1917178-0.25g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 0.25g |
$1447.0 | 2023-09-17 | ||
Enamine | EN300-1917178-0.5g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 0.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1917178-0.1g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 0.1g |
$1384.0 | 2023-09-17 | ||
Enamine | EN300-1917178-0.05g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 0.05g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1917178-10g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 10g |
$6758.0 | 2023-09-17 | ||
Enamine | EN300-1917178-5g |
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]-3-methylazetidine |
2228264-51-3 | 5g |
$4557.0 | 2023-09-17 |
3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine 関連文献
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidineに関する追加情報
Introduction to 3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine (CAS No. 2228264-51-3)
3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine, identified by its Chemical Abstracts Service (CAS) number 2228264-51-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule features a thiophene core substituted with bromine and methoxy groups, linked to an azetidine ring through an oxygen atom. The structural configuration of this compound positions it as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and inflammatory pathways.
The thiophene scaffold is a cornerstone in drug discovery due to its prevalence in natural products and its ability to interact with biological targets such as enzymes and receptors. The presence of a bromo substituent at the 4-position enhances the electrophilicity of the thiophene ring, making it amenable to further functionalization via cross-coupling reactions. Conversely, the methoxy group at the 5-position introduces electron-donating properties, influencing the electronic distribution across the ring system. These modifications contribute to the compound's reactivity and potential pharmacological properties.
The linkage between the thiophene derivative and the azetidine ring via an oxygen atom (oxygen-oxygen bond) creates a strained heterocycle that may confer unique metabolic stability or binding affinity. Azetidine, a five-membered nitrogen-containing ring, is known for its utility in designing bioactive molecules due to its ability to mimic natural amino acid structures. The incorporation of a methyl group at the 3-position of azetidine further diversifies the molecular framework, potentially altering electronic and steric properties in ways that could be exploited for therapeutic purposes.
Recent advancements in synthetic methodologies have highlighted the utility of 3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine as a key intermediate in constructing complex drug candidates. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various aryl or heteroaryl groups onto the brominated thiophene moiety, generating derivatives with enhanced biological activity. These transformations are particularly relevant in developing small-molecule inhibitors targeting kinases and other enzyme-driven pathways implicated in cancer and inflammatory diseases.
In the context of medicinal chemistry, this compound serves as a precursor for synthesizing molecules with potential applications in central nervous system (CNS) disorders. The combination of a thiophene scaffold with an azetidine ring has been explored in the design of neuroactive agents due to their ability to penetrate the blood-brain barrier and interact with neurotransmitter receptors. Preclinical studies have demonstrated that derivatives bearing similar structural motifs exhibit promising effects on modulating dopamine and serotonin pathways, which are dysregulated in conditions such as depression and Parkinson's disease.
The oxygen-oxygen bond connecting the thiophene derivative to the azetidine ring is particularly noteworthy, as it introduces a polar moiety that could enhance solubility and binding interactions with biological targets. This feature is critical for drug design, where optimal solubility is often correlated with improved pharmacokinetic profiles. Furthermore, computational studies have suggested that this compound may exhibit favorable interactions with heme-containing proteins, making it a candidate for developing novel antimalarial or anti-inflammatory agents.
Emerging research has also explored the potential of 3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine in materials science applications, particularly as a building block for organic semiconductors and light-emitting diodes (OLEDs). The conjugated system formed by the thiophene ring contributes to electron delocalization, which is advantageous for charge transport properties. Additionally, functionalization strategies involving this compound have yielded materials with tunable optoelectronic characteristics, opening avenues for next-generation electronic devices.
The synthesis of 3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine involves multi-step organic transformations that highlight modern synthetic techniques such as transition-metal catalysis and flow chemistry. These methods not only improve yield and purity but also enhance scalability for industrial applications. Recent patents have described efficient routes to this intermediate using greener solvents and catalysts, aligning with global trends toward sustainable pharmaceutical manufacturing.
From a mechanistic standpoint, this compound exemplifies how structural modifications can fine-tune biological activity. The interplay between electronic effects (e.g., electron-donating methoxy group) and steric factors (e.g., methyl group on azetidine) dictates its reactivity and interaction modes with biological targets. Such insights are invaluable for medicinal chemists seeking to optimize lead compounds into viable drugs.
Future directions in research may focus on exploring analogs of 3-(4-bromo-5-methoxythiophen-2-yl)oxy-3-methylazetidine, particularly those incorporating additional heterocycles or bioisosteres to enhance potency or selectivity. Advances in high-throughput screening technologies will likely accelerate the identification of novel derivatives with therapeutic potential across diverse disease areas.
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